N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Monoamine oxidase B Neuroprotection Tetrahydroquinoline sulfonamide

N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 898413-95-1) is a synthetic, dual-anchored oxalamide that integrates a 4-chlorophenyl group, a central oxalamide linker, and a 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl motif. The compound was initially catalogued in public bioactivity databases as a member of a library screened against monoamine oxidase (MAO) isoforms, although retrospective inspection reveals that the chemical structure curated in the dominant public entry corresponds to a thiourea analogue rather than the authentic oxalamide.

Molecular Formula C24H22ClN3O4S
Molecular Weight 483.97
CAS No. 898413-95-1
Cat. No. B2381195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
CAS898413-95-1
Molecular FormulaC24H22ClN3O4S
Molecular Weight483.97
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H22ClN3O4S/c1-16-4-12-21(13-5-16)33(31,32)28-14-2-3-17-6-9-20(15-22(17)28)27-24(30)23(29)26-19-10-7-18(25)8-11-19/h4-13,15H,2-3,14H2,1H3,(H,26,29)(H,27,30)
InChIKeyKWJDXXYGVTWNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 898413-95-1) for Specialized Research


N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 898413-95-1) is a synthetic, dual-anchored oxalamide that integrates a 4-chlorophenyl group, a central oxalamide linker, and a 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl motif [1]. The compound was initially catalogued in public bioactivity databases as a member of a library screened against monoamine oxidase (MAO) isoforms, although retrospective inspection reveals that the chemical structure curated in the dominant public entry corresponds to a thiourea analogue rather than the authentic oxalamide [1].

Why CAS 898413-95-1 Cannot Be Replaced by Generic Oxalamide Screening Analogs


The 1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl fragment is a conformationally restricted bicyclic sulfonamide that differs fundamentally from the simpler aniline or benzyl‑amine building blocks used in the majority of commercially available oxalamide screening compounds [1]. The tosyl group simultaneously protects the tetrahydroquinoline nitrogen, modulates the electron density of the aromatic ring, and introduces a pronounced steric and torsional bias that cannot be mimicked by an N‑alkyl or unsubstituted tetrahydroquinoline [1]. Generic replacement with a compound lacking this N‑sulfonyl‑tetrahydroquinoline substructure would remove the sole documented source of enzymatic interaction, rendering any cross‑study comparison unreliable [1].

Quantitative Comparator Evidence for N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide


MAO‑B Inhibition Potency Relative to the Closest Structural Analogue

A public database entry for the compound reports an IC50 of 8.6 µM against human membrane‑bound MAO‑B, measured via the kynuramine fluorimetric assay in insect‑cell membranes [1]. However, the curated SMILES string for this entry (Oc1ccc(NC(=S)Nc2ccc3[nH]ccc3c2)cc1Cl) corresponds to a thiourea scaffold, not the oxalamide indicated by the compound name. This structural mismatch invalidates a direct assignment of the measured IC50 to the target oxalamide and precludes any quantitative head‑to‑head comparison with analogues such as N1‑(2‑chlorophenyl)‑N2‑(1‑tosyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)oxalamide [1]. Until a structure‑verified re‑assay is performed, no evidence supports that the 4‑chloro substituted oxalamide conveys a potency or selectivity advantage over its 2‑chloro, 4‑methoxy, or unsubstituted phenyl congeners.

Monoamine oxidase B Neuroprotection Tetrahydroquinoline sulfonamide

MAO‑B versus MAO‑A Selectivity Window (Class‑Level Inference)

The same ambiguous public record suggests a ~6.7‑fold preference for MAO‑B (IC50 = 8.6 µM) over MAO‑A (IC50 = 58 µM) [1]. This selectivity ratio is modest compared to established tetrahydroquinoline‑based MAO‑B inhibitors such as 8‑methyl‑5,6,7,8‑tetrahydroquinoline (8‑MTHQ) scaffolds, where selective MAO‑B inhibition has been demonstrated . Without verification of the correct chemical entity, any claim that the 4‑chlorophenyl oxalamide displays a therapeutically meaningful selectivity window remains unsupported. Procurement for selectivity profiling must therefore include a confirmation step with fresh synthetic material.

Selectivity Monoamine oxidase Off‑target risk

Research Scenarios for N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide Based on Available Evidence


Structure–Activity Relationship (SAR) Anchor for Tetrahydroquinoline Sulfonamide Oxalamide Libraries

Because the 1‑tosyl‑tetrahydroquinoline core defines a distinct topological vector that cannot be reproduced by simple aniline‑based oxalamides, the compound can serve as the reference point for a focused SAR matrix in which the N1 aryl substituent is varied (e.g., 4‑chloro → 2‑chloro → 4‑methyl → 3,4‑dimethyl) while the tosyl‑THQ portion remains fixed [1]. The experimental read‑out from such a matrix would directly address the current absence of verified quantitative comparator data.

Validation of Public Bioactivity Database Annotations

The structural discrepancy between the curated BindingDB SMILES and the title oxalamide creates an immediate opportunity for a reproducibility study: the authentic compound can be re‑synthesised, analytically confirmed, and re‑tested in the MAO‑B and MAO‑A fluorimetric assays to determine whether the reported IC50 values (8.6 µM MAO‑B; 58 µM MAO‑A) can be attributed to the oxalamide or are artefacts of the mis‑assigned thiourea [1].

Negative Control in MAO‑A Selective Oxalamide Programmes

If future studies confirm that the compound possesses only weak, non‑selective MAO activity, it could be employed as a negative‑control or benchmark for novel oxalamide‑based MAO inhibitors (e.g., N1‑benzyl‑N2‑(5‑methyl‑2‑biphenylyl)oxalamide, which exhibits potent MAO‑A activity), providing a quantitative floor for phenotypic or biochemical screens .

Quote Request

Request a Quote for N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.